Drospirenone-d4-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

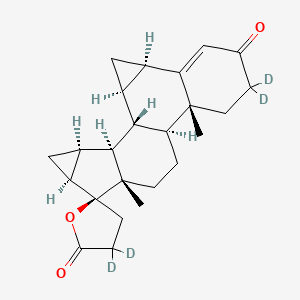

C24H30O3 |

|---|---|

Molecular Weight |

370.5 g/mol |

IUPAC Name |

(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-3',3',8,8-tetradeuterio-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione |

InChI |

InChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+/m1/s1/i3D2,5D2 |

InChI Key |

METQSPRSQINEEU-AJJTXNBQSA-N |

Isomeric SMILES |

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H]5C[C@H]5C2=CC1=O)[C@@H]6C[C@@H]6[C@@]47CC(C(=O)O7)([2H])[2H])C)C)[2H] |

Canonical SMILES |

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C |

Origin of Product |

United States |

Foundational & Exploratory

Solubility Profile of Drospirenone-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Drospirenone-d4, a deuterated analog of the synthetic progestin Drospirenone. Due to the limited availability of direct quantitative solubility data for the deuterated form, this document primarily presents data for the non-deuterated Drospirenone as a close surrogate. It is important to note that while the physicochemical properties of deuterated and non-deuterated compounds are generally similar, minor differences in solubility can exist. This guide also outlines a general experimental protocol for determining solubility and illustrates a typical bioanalytical workflow where Drospirenone-d4 would be utilized as an internal standard.

Quantitative Solubility Data

The following table summarizes the available solubility data for Drospirenone. Researchers should consider these values as an estimation for Drospirenone-d4 and are encouraged to determine the precise solubility for their specific experimental conditions.

| Solvent System | Reported Solubility of Drospirenone |

| Dimethyl Sulfoxide (DMSO) | ≥15 mg/mL |

| Methanol | Soluble |

| Ethanol (96%) | Sparingly soluble |

| Methylene Chloride | Freely soluble |

| Acetone | Sparingly soluble |

| Ethyl Acetate | Slightly soluble |

| Acetonitrile | Slightly soluble |

| Chloroform | Soluble |

| Water / Aqueous Buffers | Practically insoluble / Very slightly soluble |

Note: Qualitative descriptors are based on the United States Pharmacopeia (USP) definitions.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. The following is a generalized protocol that can be adapted for Drospirenone-d4.

Objective: To determine the equilibrium solubility of Drospirenone-d4 in a specific solvent.

Materials:

-

Drospirenone-d4

-

Solvent of interest (e.g., DMSO, methanol, phosphate-buffered saline pH 7.4)

-

Calibrated analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of Drospirenone-d4 to a series of vials containing a known volume of the solvent. The excess solid should be visually apparent.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or UPLC method to determine the concentration of Drospirenone-d4.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Visualization of a Bioanalytical Workflow

Drospirenone-d4 is an ideal internal standard for the quantitative analysis of Drospirenone in biological matrices using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). The following diagram illustrates a typical experimental workflow.

This workflow demonstrates the critical role of a deuterated internal standard like Drospirenone-d4 in correcting for variability during sample preparation and analysis, thereby ensuring accurate and precise quantification of the target analyte.

Tracing Drospirenone's Metabolic Fate: An In-Depth Technical Guide to In Vitro Studies Using Drospirenone-d4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies employed to trace the in vitro metabolism of drospirenone using its deuterated analog, Drospirenone-d4. Drospirenone, a synthetic progestin, undergoes metabolic transformation primarily through pathways independent of the cytochrome P450 (CYP) system, leading to the formation of two major inactive metabolites: the acid form of drospirenone (M11) and 4,5-dihydro-drospirenone-3-sulfate (M14).[1][2][3] While CYP3A4 is involved in its oxidative metabolism to a minor extent, the primary routes of metabolism are crucial to understand its pharmacokinetic profile.[1][2] The use of stable isotope-labeled Drospirenone-d4 as a tracer and internal standard is instrumental for accurate quantification in complex biological matrices during in vitro investigations. This guide details experimental protocols for in vitro metabolism studies using human liver microsomes, analytical methods centered on liquid chromatography-tandem mass spectrometry (LC-MS/MS), and the assessment of CYP3A4 inhibition. The provided workflows and pathways are visualized to offer a clear understanding of the experimental and biological processes.

Introduction to Drospirenone Metabolism and the Role of Isotope Labeling

Drospirenone (DRSP) is a fourth-generation progestin with anti-mineralocorticoid and anti-androgenic properties. Understanding its metabolic fate is paramount for predicting its efficacy, potential drug-drug interactions, and safety profile. In vitro models, particularly human liver microsomes, serve as a fundamental tool for elucidating the metabolic pathways of xenobiotics.

The use of stable isotope-labeled compounds, such as Drospirenone-d4, offers significant advantages in drug metabolism studies. Drospirenone-d4, where four hydrogen atoms are replaced by deuterium, is chemically identical to drospirenone but has a distinct mass. This property allows it to be used as an internal standard in LC-MS/MS analysis, enabling precise and accurate quantification of the parent drug and its metabolites by correcting for matrix effects and variations in sample processing. Furthermore, Drospirenone-d4 can be used as a tracer to differentiate between the administered compound and its newly formed metabolites.

Metabolic Pathways of Drospirenone

Drospirenone is extensively metabolized, with the two primary inactive metabolites being the acid form of drospirenone (M11), which results from the opening of the lactone ring, and 4,5-dihydro-drospirenone-3-sulfate (M14). Notably, the formation of these major metabolites occurs independently of the cytochrome P450 (CYP) enzyme system. A minor metabolic pathway involves oxidative metabolism catalyzed by CYP3A4.

Experimental Protocols

In Vitro Metabolism of Drospirenone-d4 in Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of Drospirenone-d4 in human liver microsomes.

Materials:

-

Drospirenone-d4

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for reaction termination

-

96-well plates

-

Incubator capable of maintaining 37°C

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Drospirenone-d4 in a suitable solvent (e.g., DMSO).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Thaw the pooled human liver microsomes on ice.

-

-

Incubation:

-

In a 96-well plate, pre-warm the phosphate buffer and the Drospirenone-d4 working solution at 37°C for 5-10 minutes.

-

Add the human liver microsomes to the wells containing the buffer and Drospirenone-d4. The final microsomal protein concentration is typically in the range of 0.5-1.0 mg/mL.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate the plate at 37°C with gentle shaking.

-

At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

-

Sample Processing:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Controls:

-

No NADPH: To assess non-enzymatic degradation.

-

No Microsomes: To assess the stability of the compound in the incubation buffer.

-

Heat-inactivated Microsomes: To confirm that the metabolism is enzyme-mediated.

CYP3A4 Inhibition Assay

This protocol provides a general method to determine the half-maximal inhibitory concentration (IC50) of drospirenone for CYP3A4.

Materials:

-

Drospirenone

-

Recombinant human CYP3A4 or human liver microsomes

-

CYP3A4-specific substrate (e.g., midazolam or testosterone)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile or other suitable organic solvent

-

96-well plates

-

Incubator

Procedure:

-

Preparation of Reagents:

-

Prepare a series of dilutions of drospirenone in a suitable solvent.

-

Prepare a working solution of the CYP3A4 substrate.

-

Prepare the NADPH regenerating system.

-

-

Incubation:

-

In a 96-well plate, add the phosphate buffer, CYP3A4 enzyme source (recombinant enzyme or HLMs), and the drospirenone dilutions.

-

Pre-incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Add the CYP3A4 substrate to the wells.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.

-

-

Sample Processing and Analysis:

-

Terminate the reaction with a cold organic solvent.

-

Process the samples as described in the metabolism assay.

-

Analyze the formation of the substrate's metabolite by LC-MS/MS.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each drospirenone concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the drospirenone concentration and fit the data to a suitable model to determine the IC50 value.

-

Analytical Methodology: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of drospirenone and its metabolites due to its high sensitivity and selectivity.

Sample Preparation

Effective sample preparation is crucial to remove interfering matrix components. Common techniques include:

-

Protein Precipitation (PPT): Simple and fast, but may not remove all interferences.

-

Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT.

-

Solid-Phase Extraction (SPE): Provides the cleanest samples and can be automated for high-throughput analysis.

LC-MS/MS Parameters

The following table summarizes typical LC-MS/MS parameters for the analysis of drospirenone and its deuterated internal standard. Parameters for the metabolites M11 and M14 would need to be optimized separately.

| Parameter | Drospirenone | Drospirenone-d4 |

| Precursor Ion (m/z) | 367.2 | 371.2 |

| Product Ion (m/z) | 291.1 | 295.1 |

| Collision Energy (eV) | Optimized for specific instrument | Optimized for specific instrument |

| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |

| LC Column | C18 reverse-phase | C18 reverse-phase |

| Mobile Phase | Gradient of water and organic solvent (e.g., acetonitrile or methanol) with additives (e.g., formic acid or ammonium formate) | Gradient of water and organic solvent (e.g., acetonitrile or methanol) with additives (e.g., formic acid or ammonium formate) |

Data Presentation and Interpretation

While specific quantitative data for the in vitro metabolism of drospirenone are not widely available in the public domain, the following tables illustrate how such data would be presented.

Metabolic Stability of Drospirenone-d4 in Human Liver Microsomes

| Time (minutes) | % Drospirenone-d4 Remaining |

| 0 | 100 |

| 5 | Data to be generated |

| 15 | Data to be generated |

| 30 | Data to be generated |

| 60 | Data to be generated |

From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Enzyme Kinetics of Drospirenone Metabolite Formation

| Metabolite | Km (µM) | Vmax (pmol/min/mg protein) |

| Oxidative Metabolite (CYP3A4-mediated) | Data to be generated | Data to be generated |

Note: As the major metabolites M11 and M14 are formed through CYP-independent pathways, traditional Michaelis-Menten kinetics may not be applicable.

CYP3A4 Inhibition by Drospirenone

| Parameter | Value |

| IC50 (µM) | Data to be generated |

Conclusion

The use of Drospirenone-d4 is a powerful tool for elucidating the in vitro metabolism of drospirenone. By employing the detailed protocols for human liver microsome incubations and sensitive LC-MS/MS analytical methods, researchers can accurately characterize the metabolic pathways and quantify the formation of key metabolites. While the major metabolic routes of drospirenone are CYP-independent, understanding the minor contribution of CYP3A4 and the potential for inhibition is crucial for a comprehensive assessment of its drug-drug interaction profile. The methodologies and frameworks presented in this guide provide a solid foundation for conducting these essential in vitro drug metabolism studies. Further research is warranted to generate specific quantitative data on the enzyme kinetics and inhibitory potential of drospirenone to refine our understanding of its disposition.

References

Methodological & Application

Application Note: Development and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Drospirenone-d4 in Human Plasma

Introduction

Drospirenone is a synthetic progestin commonly used in oral contraceptives. Accurate and reliable quantification of drospirenone in human plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of drospirenone in human plasma, utilizing its stable isotope-labeled internal standard, Drospirenone-d4. The method employs a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method has been validated according to the general principles of bioanalytical method validation.

Materials and Methods

Chemicals and Reagents

-

Drospirenone (purity ≥98%)

-

Drospirenone-d4 (purity ≥98%, isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure, 18.2 MΩ·cm)

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera or equivalent

-

Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

-

Analytical Column: C18 column (50 x 2.1 mm, 5 µm)

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare stock solutions of drospirenone and Drospirenone-d4 by dissolving the appropriate amount of each compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the drospirenone stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Drospirenone-d4 stock solution with 50:50 (v/v) acetonitrile:water.

-

Calibration Curve Standards and Quality Control Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration curve standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation Protocol

-

Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL Drospirenone-d4 internal standard working solution to each tube (except for blank samples, to which 10 µL of 50:50 acetonitrile:water is added).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean autosampler vial.

-

Inject 10 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 30% B

-

0.5-2.0 min: 30-90% B

-

2.0-2.5 min: 90% B

-

2.5-2.6 min: 90-30% B

-

2.6-4.0 min: 30% B

-

-

Column Temperature: 40°C

-

Autosampler Temperature: 10°C

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Drospirenone | 367.2 | 97.1 |

| Drospirenone-d4 | 371.2 | 97.1 |

-

Key MS Parameters:

-

Curtain Gas: 30 psi

-

Collision Gas: Medium

-

IonSpray Voltage: 5500 V

-

Temperature: 500°C

-

Ion Source Gas 1: 50 psi

-

Ion Source Gas 2: 50 psi

-

Method Validation Summary

The bioanalytical method was validated for linearity, accuracy, precision, selectivity, sensitivity, recovery, and stability.

Linearity The calibration curve was linear over the concentration range of 0.5 to 250 ng/mL for drospirenone in human plasma. A weighting factor of 1/x² was applied. The correlation coefficient (r²) was consistently >0.99.

Accuracy and Precision The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.5 | ≤ 8.5 | ± 7.2 | ≤ 9.8 | ± 6.5 |

| LQC | 1.5 | ≤ 6.2 | ± 5.1 | ≤ 7.5 | ± 4.8 |

| MQC | 75 | ≤ 4.8 | ± 3.5 | ≤ 5.9 | ± 3.1 |

| HQC | 200 | ≤ 3.9 | ± 2.8 | ≤ 4.7 | ± 2.5 |

Selectivity and Sensitivity No significant interfering peaks were observed at the retention times of drospirenone and Drospirenone-d4 in blank plasma samples from six different sources. The Lower Limit of Quantification (LLOQ) was established at 0.5 ng/mL with a signal-to-noise ratio of >10.

Recovery The extraction recovery of drospirenone was determined at three QC levels.

| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) |

| LQC | 1.5 | 92.3 |

| MQC | 75 | 94.1 |

| HQC | 200 | 93.5 |

Stability Drospirenone was found to be stable in human plasma under various storage and handling conditions, including three freeze-thaw cycles, 24 hours at room temperature, and long-term storage at -80°C for 3 months.

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of drospirenone in plasma.

Caption: Role of Drospirenone-d4 as an internal standard for accurate quantification.

The developed and validated LC-MS/MS method provides a reliable and high-throughput solution for the quantitative analysis of drospirenone in human plasma. The simple protein precipitation sample preparation protocol and rapid chromatographic run time make it suitable for the analysis of a large number of samples in a regulated bioanalytical laboratory. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results by compensating for matrix effects and variability in sample processing. This method is well-suited for supporting clinical and non-clinical studies requiring the measurement of drospirenone concentrations.

Application Note: High-Throughput Analysis of Drospirenone in Human Plasma by Solid Phase Extraction and LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantification of drospirenone in human plasma. The protocol employs a mixed-mode solid phase extraction (SPE) for sample cleanup and concentration, followed by analysis using ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). Drospirenone-d4 is utilized as a stable isotope-labeled internal standard to ensure accuracy and precision. The method is suitable for high-throughput bioanalytical studies, such as pharmacokinetic and bioequivalence assessments.

Introduction

Drospirenone is a synthetic progestin with antimineralocorticoid and antiandrogenic properties, widely used in oral contraceptives.[1][2] Accurate and reliable quantification of drospirenone in biological matrices is crucial for pharmacokinetic studies and clinical monitoring. Solid phase extraction is a widely used technique for sample preparation in bioanalysis, offering advantages such as high recovery, reduced matrix effects, and suitability for automation.[3] This protocol describes a highly selective SPE method coupled with a sensitive UPLC-MS/MS analysis for the determination of drospirenone in human plasma. The use of a deuterated internal standard, Drospirenone-d4, compensates for variability in sample processing and matrix effects, leading to improved data quality.[4][5]

Experimental Protocol

Materials and Reagents

-

Drospirenone certified reference standard

-

Drospirenone-d4 internal standard (IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Ammonium hydroxide

-

Human plasma (K2EDTA)

-

Mixed-mode SPE cartridges

Instrumentation

-

Waters ACQUITY UPLC System

-

Waters Quattro Premier Triple Quadrupole Mass Spectrometer

-

SPE manifold

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Preparation of Stock and Working Solutions

-

Drospirenone Stock Solution (1 mg/mL): Accurately weigh and dissolve drospirenone in methanol.

-

Drospirenone-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve drospirenone-d4 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the drospirenone stock solution in 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Drospirenone-d4 stock solution in 50:50 (v/v) methanol:water.

Sample Preparation: Solid Phase Extraction (SPE)

-

Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of the Internal Standard Working Solution (100 ng/mL Drospirenone-d4). Vortex for 10 seconds. Add 200 µL of 4% phosphoric acid in water and vortex again.

-

SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing:

-

Wash the cartridge with 1 mL of 0.1% formic acid in water.

-

Wash the cartridge with 1 mL of methanol.

-

-

Elution: Elute drospirenone and drospirenone-d4 from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

UPLC-MS/MS Analysis

-

UPLC Conditions:

-

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Gradient: Start with 30% B, increase to 95% B over 2.5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1.5 minutes.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

Table 1: MRM Transitions and Optimized Parameters

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Drospirenone | 367.1 | 97.0 | 40 | 25 |

| Drospirenone-d4 | 371.1 | 97.0 | 40 | 25 |

Results and Discussion

The developed method demonstrated excellent performance for the quantification of drospirenone in human plasma. The use of a mixed-mode SPE protocol effectively removed matrix interferences, resulting in a clean baseline and high sensitivity.

Data Presentation

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.5 - 250 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Accuracy at LLOQ | Within ± 20% |

| Precision at LLOQ | < 20% RSD |

Table 3: Recovery and Matrix Effect

| Analyte | Mean Recovery (%) | RSD (%) | Matrix Effect (%) |

| Drospirenone | 92.5 | 4.8 | < 15 |

Workflow Visualization

Caption: Experimental workflow for the SPE of drospirenone from human plasma.

Conclusion

The described solid phase extraction protocol, in conjunction with UPLC-MS/MS analysis, provides a reliable, sensitive, and high-throughput method for the quantification of drospirenone in human plasma. The use of drospirenone-d4 as an internal standard ensures the accuracy and reproducibility of the results. This method is well-suited for regulated bioanalytical laboratories supporting pharmacokinetic and clinical studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Determination of Drospirenone in Human Plasma by LC–Tandem-MS | Semantic Scholar [semanticscholar.org]

- 5. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

Development of a Validated Bioanalytical Method for the Quantification of Drospirenone in Human Plasma using LC-MS/MS

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for a validated bioanalytical method for the quantitative determination of Drospirenone in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique offering high selectivity and sensitivity. The described protocol includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, comprehensive validation parameters are presented to ensure the reliability and accuracy of the method in compliance with regulatory guidelines.

Introduction

Drospirenone is a synthetic progestin with anti-mineralocorticoid and anti-androgenic properties, widely used in oral contraceptives.[1][2] Accurate and reliable quantification of Drospirenone in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[3] This application note describes a robust and validated LC-MS/MS method for the determination of Drospirenone in human plasma.

Experimental Workflow

The overall experimental workflow for the bioanalytical method is depicted in the following diagram.

Figure 1: Experimental workflow for Drospirenone bioanalysis.

Experimental Protocols

Materials and Reagents

-

Drospirenone reference standard

-

Levonorgestrel (Internal Standard)

-

Dichloromethane (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium formate

-

Human plasma (with anticoagulant)

-

Water (deionized)

Sample Preparation

A liquid-liquid extraction (LLE) procedure is employed for the extraction of Drospirenone and the internal standard (IS) from human plasma.[4]

-

Thaw frozen plasma samples at room temperature.

-

To 0.9 mL of plasma in a polypropylene tube, add 0.1 mL of the internal standard solution (Levonorgestrel).

-

Add 5 mL of dichloromethane to the tube.

-

Vortex the mixture for 10 minutes.

-

Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for injection.

Alternatively, a solid-phase extraction (SPE) method can be utilized for sample clean-up, which has been shown to minimize matrix effects.

Chromatographic Conditions

Chromatographic separation is achieved using a C18 or a cyano column with an isocratic or gradient mobile phase.

| Parameter | Condition |

| LC System | Waters ACQUITY UPLC or equivalent |

| Column | Peerless cyano column or C18 (50 x 2.1 mm, 5µm) |

| Mobile Phase | Methanol and Ammonium Formate buffer (isocratic or gradient) |

| Flow Rate | 300 µL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Run Time | Approximately 8 minutes |

Mass Spectrometric Conditions

A triple quadrupole mass spectrometer is used for the detection of Drospirenone and the internal standard.

| Parameter | Condition |

| Mass Spectrometer | Waters Quattro Premier or AB SCIEX Triple Quad™ 5500 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Drospirenone: m/z 367.1 → specific product ionsLevonorgestrel (IS): m/z 313.2 → specific product ions |

| Ion Source Temp. | Instrument dependent |

| Collision Gas | Argon |

Method Validation

The bioanalytical method was validated according to the FDA and ICH guidelines. The validation parameters are summarized below.

Linearity

The method demonstrated excellent linearity over the concentration range of 0.5 to 250 ng/mL for Drospirenone in human plasma. The correlation coefficient (r²) was consistently greater than 0.99.

Accuracy and Precision

The intra- and inter-batch accuracy and precision were evaluated at low, medium, and high quality control (QC) concentrations.

| QC Level | Intra-batch Precision (%CV) | Intra-batch Accuracy (%RE) | Inter-batch Precision (%CV) | Inter-batch Accuracy (%RE) |

| Low | ≤ 5.58 | -3.34 to +6.27 | < 6.08 | -1.84 to +6.73 |

| Medium | ≤ 5.58 | -3.34 to +6.27 | < 6.08 | -1.84 to +6.73 |

| High | ≤ 5.58 | -3.34 to +6.27 | < 6.08 | -1.84 to +6.73 |

| Data synthesized from multiple sources. |

Recovery

The mean extraction recovery for Drospirenone was found to be between 83.31% and 92.58% for three QC samples, and 89.32% for the internal standard.

Stability

Drospirenone was found to be stable in human plasma under various storage conditions.

| Stability Condition | Duration | Stability |

| Freeze-Thaw | 3 cycles | Stable |

| Ambient Storage | 24 hours | Stable |

| Frozen Storage (-20°C) | 3 months | Stable |

| Processed Sample (4°C) | 72 hours | Stable |

| Data from a representative study. |

Drospirenone Metabolism

Drospirenone is extensively metabolized, with the main metabolites being the acid form of drospirenone and 4,5-dihydrodrospirenone-3-sulfate, which are pharmacologically inactive. The metabolism primarily occurs via the hepatic cytochrome P450 enzyme CYP3A4.

Figure 2: Simplified metabolic pathway of Drospirenone.

Conclusion

The described LC-MS/MS method is sensitive, selective, and reliable for the quantification of Drospirenone in human plasma. The method has been thoroughly validated and is suitable for use in clinical and preclinical studies. The simple and efficient sample preparation procedure, coupled with the speed of UPLC-MS/MS, allows for high-throughput analysis.

References

- 1. Drospirenone | C24H30O3 | CID 68873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacological and metabolic effects of drospirenone as a progestin-only pill compared to combined formulations with estrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drospirenone (JAN/USP/INN) | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]

- 4. researchgate.net [researchgate.net]

Application Note: Quantification of Drospirenone in Pharmaceutical Formulations using Drospirenone-d4 by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Drospirenone is a synthetic progestin commonly used in oral contraceptives. Accurate and precise quantification of drospirenone in pharmaceutical formulations is crucial for quality control and ensuring therapeutic efficacy. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of drospirenone in tablets, utilizing its deuterated analog, Drospirenone-d4, as an internal standard (IS) to ensure high accuracy and precision.

Experimental Protocols

This section provides detailed methodologies for the quantification of drospirenone in pharmaceutical tablets.

Materials and Reagents

-

Drospirenone reference standard

-

Drospirenone-d4 (internal standard)

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Formic acid (analytical grade)

-

Ammonium formate (analytical grade)

-

Ultrapure water

-

Drospirenone tablets

Standard Solution Preparation

-

Drospirenone Stock Solution (1 mg/mL): Accurately weigh 10 mg of drospirenone reference standard and dissolve it in 10 mL of methanol.

-

Drospirenone-d4 Stock Solution (1 mg/mL): Accurately weigh 1 mg of Drospirenone-d4 and dissolve it in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the drospirenone stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Drospirenone-d4 stock solution with a 50:50 mixture of acetonitrile and water to obtain a final concentration of 100 ng/mL.

Sample Preparation from Pharmaceutical Tablets

-

Weigh and finely powder a representative number of tablets (e.g., 20 tablets) to ensure homogeneity.[1][2]

-

Accurately weigh a portion of the powdered tablets equivalent to a single dose of drospirenone.

-

Transfer the powder to a volumetric flask.

-

Add a suitable volume of a 50:50 methanol:water mixture to the flask.[2]

-

Sonicate the mixture for at least 15 minutes to ensure complete dissolution of the drug.[2][3]

-

Make up the volume to the mark with the same solvent and mix thoroughly.

-

Centrifuge a portion of the solution to separate any undissolved excipients.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

Dilute the filtered solution with the 50:50 acetonitrile:water mixture to a theoretical concentration within the calibration curve range.

-

Add a fixed volume of the internal standard working solution (100 ng/mL) to a known volume of the diluted sample.

LC-MS/MS Instrumentation and Conditions

A sensitive and reproducible LC-MS/MS method is crucial for accurate quantification.

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | C18 (50 x 2.1 mm, 5 µm) |

| Mobile Phase A | 5 mM Ammonium Formate in Water |

| Mobile Phase B | Acetonitrile:Methanol mixture |

| Flow Rate | 300 µL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Run Time | 8.0 minutes |

Mass Spectrometry (MS) Conditions:

The mass spectrometer should be operated in positive electrospray ionization (ESI) mode, monitoring the following multiple reaction monitoring (MRM) transitions.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Drospirenone | 367.1 | 97.0 |

| Drospirenone-d4 | 371.1 | 97.0 |

Data Presentation

The following tables summarize the quantitative data for method validation, demonstrating the performance of this analytical method.

Table 1: Linearity and Range

| Analyte | Linear Range | Correlation Coefficient (r²) |

| Drospirenone | 0.5 - 250 ng/mL | > 0.997 |

| Drospirenone | 10 - 60 µg/mL | 0.999 |

| Drospirenone | 3 - 18 µg/mL | 0.9993 |

Table 2: Accuracy and Precision

| Quality Control Level | Accuracy (% Recovery) | Precision (% RSD) |

| Low QC | Within ±15% of nominal | < 15% |

| Medium QC | Within ±15% of nominal | < 15% |

| High QC | Within ±15% of nominal | < 15% |

| Note: Acceptance criteria as per FDA guidance for bioanalytical method validation. |

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Parameter | Value |

| LOD | 0.16 ng/mL |

| LOQ | 0.49 ng/mL |

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the quantification of drospirenone in pharmaceutical formulations.

Caption: Experimental workflow for drospirenone quantification.

This application note provides a comprehensive and detailed protocol for the accurate and precise quantification of drospirenone in pharmaceutical formulations using Drospirenone-d4 as an internal standard by LC-MS/MS. The method is sensitive, robust, and suitable for routine quality control analysis.

References

Application Notes and Protocols for the GC-MS Analysis of Drospirenone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantitative analysis of Drospirenone using Gas Chromatography-Mass Spectrometry (GC-MS). A validated method that does not require derivatization is presented as a primary protocol, offering a streamlined and efficient approach. Additionally, an overview of the principles and general procedures for silylation, a common derivatization technique for steroids, is included for contexts where derivatization may be necessary.

I. Direct GC-MS Analysis of Drospirenone (Without Derivatization)

Recent studies have demonstrated a robust and validated method for the simultaneous quantification of Drospirenone and Ethinyl Estradiol in pharmaceutical formulations without the need for chemical derivatization.[1][2][3][4][5] This approach simplifies sample preparation, reduces analysis time, and minimizes the use of potentially hazardous reagents.

Quantitative Data Summary

The following table summarizes the performance characteristics of the direct GC-MS analysis method for Drospirenone.

| Parameter | Value | Reference |

| Linearity Range | 300–1200 µg/mL | |

| Correlation Coefficient (R²) | > 0.99 | |

| Recovery | 93 ± 9% | |

| Limit of Detection (LOD) | 6.6 µg/mL | |

| Limit of Quantitation (LOQ) | 22 µg/mL | |

| Intra-day Precision (RSD) | < 6% | |

| Inter-day Precision (RSD) | < 6% |

Experimental Protocol: Direct GC-MS Analysis

This protocol is adapted from the method described by Vicente et al. (2023).

1. Materials and Reagents

-

Drospirenone standard (analytical grade)

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Cholesterol (internal standard, analytical grade)

-

Helium (99.999% purity)

-

Volumetric flasks

-

Centrifuge tubes

-

Ultrasonic bath

-

GC-MS system with a single quadrupole analyzer and electron ionization (EI) source

2. Standard Solution Preparation

-

Drospirenone Stock Solution: Accurately weigh and dissolve an appropriate amount of Drospirenone standard in methanol to prepare a stock solution.

-

Internal Standard (IS) Stock Solution: Prepare a stock solution of Cholesterol in a suitable solvent.

-

Calibration Standards: Prepare a series of calibration standards by diluting the Drospirenone stock solution with ethyl acetate to achieve concentrations ranging from 300 to 1200 µg/mL. Add the internal standard to each calibration standard to a final constant concentration.

3. Sample Preparation (from Tablets)

-

Weigh and finely powder a representative number of tablets to ensure homogeneity.

-

Accurately weigh a portion of the powdered tablets equivalent to the average tablet weight into a volumetric flask.

-

Add methanol and sonicate for 15 minutes to extract the active pharmaceutical ingredients.

-

Dilute the suspension with ethyl acetate to the final volume.

-

Centrifuge the suspension at 4000 rpm for 10 minutes.

-

Transfer an aliquot of the supernatant to a GC vial for analysis.

4. GC-MS Instrumental Parameters

-

GC Column: HP-5MS UI capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.

-

Injector Temperature: 275 °C

-

Oven Temperature Program:

-

Initial temperature: 250 °C

-

Ramp: 45 °C/min to 325 °C

-

Hold: 5.7 minutes

-

Total run time: 7.4 minutes

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Transfer Line Temperature: 300 °C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Solvent Delay: 1 minute

-

Experimental Workflow: Direct GC-MS Analysis

Caption: Workflow for the direct GC-MS analysis of Drospirenone.

II. Derivatization for GC-MS Analysis of Drospirenone: Silylation

For certain applications, such as the analysis of low concentrations of steroids in complex biological matrices, derivatization may be necessary to improve volatility, thermal stability, and chromatographic performance. Silylation is the most common derivatization technique for steroids, involving the replacement of active hydrogens in hydroxyl and keto groups with a trimethylsilyl (TMS) group.

Principles of Silylation

Silylation reagents react with active hydrogens in functional groups to introduce a non-polar silyl group. This process offers several advantages for GC-MS analysis:

-

Increased Volatility: The replacement of polar functional groups with non-polar silyl groups reduces intermolecular hydrogen bonding, leading to increased volatility.

-

Enhanced Thermal Stability: Silyl derivatives are often more thermally stable than the parent compounds, preventing degradation in the hot GC injector and column.

-

Improved Chromatography: Derivatization can lead to sharper, more symmetrical peaks and better separation from interfering substances.

-

Characteristic Mass Spectra: Silyl derivatives produce characteristic fragmentation patterns in the mass spectrometer, which can aid in structural elucidation and confirmation.

Commonly used silylating agents for steroids include:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) , often used with a catalyst like trimethylchlorosilane (TMCS) .

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) .

General Protocol for Silylation of Steroids (Adapted for Drospirenone)

Disclaimer: The following is a general protocol for the silylation of steroids and should be optimized for the specific analysis of Drospirenone.

1. Materials and Reagents

-

Drospirenone standard or dried sample extract

-

Silylating reagent (e.g., BSTFA + 1% TMCS or MSTFA)

-

Anhydrous solvent (e.g., pyridine, acetonitrile, or ethyl acetate)

-

Reaction vials with screw caps and PTFE-lined septa

-

Heating block or oven

-

Nitrogen gas supply for drying

2. Derivatization Procedure

-

Drying: Ensure the sample is completely dry, as moisture will deactivate the silylating reagent. This can be achieved by evaporation under a gentle stream of nitrogen.

-

Reagent Addition: To the dried sample in a reaction vial, add the anhydrous solvent followed by the silylating reagent. A typical ratio is 50 µL of solvent and 50 µL of silylating reagent.

-

Reaction: Tightly cap the vial and heat at a specific temperature for a defined period. Common conditions for steroid silylation range from 60-80°C for 30-60 minutes. Optimization of reaction time and temperature is crucial.

-

Cooling: Allow the vial to cool to room temperature before opening.

-

Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Logical Workflow for Silylation-Based GC-MS Analysis

Caption: General workflow for GC-MS analysis of steroids using silylation.

III. Conclusion

The direct GC-MS analysis of Drospirenone offers a validated, efficient, and simplified alternative to methods requiring derivatization. This approach is well-suited for routine quality control of pharmaceutical formulations. For applications demanding higher sensitivity or involving complex matrices, silylation is a powerful derivatization technique that can significantly enhance the performance of GC-MS analysis for steroids like Drospirenone. The choice of method should be guided by the specific analytical requirements, including the sample matrix, required sensitivity, and available instrumentation. Researchers should carefully validate any adapted derivatization protocol for their specific application.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. | Semantic Scholar [semanticscholar.org]

- 3. Ultrasound-Assisted Extraction, Followed by Gas Chromatography–Mass Spectrometry for the Simultaneous Quantification of Ethinyl Estradiol and Drospirenone in Contraceptive Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. waters.com [waters.com]

- 5. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Drospirenone in Human Plasma using Matrix-Matched Calibration Standards with Drospirenone-d4

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Drospirenone in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). To mitigate matrix effects and ensure the highest accuracy, the method employs matrix-matched calibration standards with Drospirenone-d4 as a stable isotope-labeled internal standard. The protocol provides a comprehensive workflow, including the preparation of calibration standards, sample extraction, LC-MS/MS parameters, and data analysis. This method is suitable for pharmacokinetic, bioequivalence, and toxicokinetic studies in drug development.

Introduction

Drospirenone is a synthetic progestin with anti-mineralocorticoid and anti-androgenic properties, widely used in oral contraceptives and hormone replacement therapies.[1] Accurate quantification of Drospirenone in biological matrices is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy and safety. Bioanalytical methods, particularly those employing LC-MS/MS, are preferred for their high sensitivity and selectivity.[2][3]

A significant challenge in LC-MS/MS-based bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[4][5] To overcome this, regulatory bodies like the U.S. Food and Drug Administration (FDA) recommend the use of matrix-matched calibration standards. This approach involves preparing the calibration curve in the same biological matrix as the study samples, ensuring that the standards and samples experience similar matrix effects. The use of a stable isotope-labeled internal standard, such as Drospirenone-d4, which co-elutes with the analyte, further compensates for variability during sample preparation and analysis.

This application note provides a detailed protocol for the preparation and use of matrix-matched calibration standards for the quantification of Drospirenone in human plasma, utilizing Drospirenone-d4 as the internal standard.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram.

Caption: Overall workflow for the quantitative analysis of Drospirenone in human plasma.

Materials and Methods

Reagents and Materials

-

Drospirenone (analytical standard)

-

Drospirenone-d4 (internal standard)

-

Human plasma (K2-EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

96-well plates

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Protocols

Preparation of Stock and Working Solutions

-

Drospirenone Stock Solution (1 mg/mL): Accurately weigh 10 mg of Drospirenone and dissolve it in 10 mL of methanol.

-

Drospirenone-d4 Stock Solution (1 mg/mL): Accurately weigh 1 mg of Drospirenone-d4 and dissolve it in 1 mL of methanol.

-

Drospirenone Working Solutions: Prepare a series of working solutions by serially diluting the Drospirenone stock solution with 50:50 (v/v) methanol:water to achieve concentrations for spiking the calibration standards.

-

Drospirenone-d4 Working Solution (e.g., 100 ng/mL): Dilute the Drospirenone-d4 stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Preparation of Matrix-Matched Calibration Standards and Quality Control Samples

The preparation of matrix-matched calibration standards is a critical step to ensure accuracy by accounting for matrix effects.

Caption: Logical relationship for the preparation of matrix-matched calibration standards.

-

Calibration Standards:

-

Label a series of microcentrifuge tubes for each calibration level (e.g., CAL 1 to CAL 8) and a blank.

-

Aliquot a fixed volume of blank human plasma (e.g., 95 µL) into each tube.

-

Spike a small volume (e.g., 5 µL) of the corresponding Drospirenone working solution into each plasma aliquot to achieve the desired final concentrations. The blank sample receives 5 µL of the diluent.

-

Vortex each tube gently.

-

-

Quality Control (QC) Samples:

-

Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma using a separate stock solution of Drospirenone from that used for the calibration standards. This verifies the accuracy of the stock solution preparation.

-

Sample Preparation (Protein Precipitation)

-

To 100 µL of each calibration standard, QC sample, and study sample in a 96-well plate, add 20 µL of the Drospirenone-d4 working solution (internal standard).

-

Add 300 µL of cold acetonitrile to each well to precipitate the plasma proteins.

-

Seal the plate and vortex for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Seal the plate and vortex for 1 minute before placing it in the autosampler for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

| Parameter | Recommended Condition |

| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 10% B, ramp to 90% B, hold, and re-equilibrate |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Drospirenone: 367.1 > 97.0; Drospirenone-d4: 371.1 > 97.0 |

| Collision Energy | Optimize for the specific instrument |

| Dwell Time | 100-200 ms |

Results and Discussion

Data Presentation

The quantitative data should be summarized in tables for clear interpretation and comparison.

Table 1: Calibration Curve Data

| Calibration Level | Nominal Conc. (ng/mL) | Drospirenone Peak Area | Drospirenone-d4 Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |

| CAL 1 (LLOQ) | 0.5 | |||||

| CAL 2 | 1.0 | |||||

| CAL 3 | 5.0 | |||||

| CAL 4 | 10.0 | |||||

| CAL 5 | 25.0 | |||||

| CAL 6 | 50.0 | |||||

| CAL 7 | 100.0 | |||||

| CAL 8 (ULOQ) | 250.0 |

A linear regression with a 1/x² weighting is typically used for the calibration curve.

Table 2: Intra- and Inter-Assay Precision and Accuracy for QC Samples

| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%) |

| LLOQ QC | 0.5 | |||||

| Low QC | 1.5 | |||||

| Mid QC | 20.0 | |||||

| High QC | 200.0 |

Acceptance criteria based on FDA guidance: Precision (%CV) should be ≤15% (≤20% at LLOQ) and accuracy should be within ±15% (±20% at LLOQ) of the nominal concentration.

Conclusion

This application note presents a detailed and reliable LC-MS/MS method for the quantification of Drospirenone in human plasma. The use of matrix-matched calibration standards with a stable isotope-labeled internal standard (Drospirenone-d4) effectively mitigates matrix effects, ensuring high accuracy and precision. The described protocol, including sample preparation, and LC-MS/MS parameters, provides a solid foundation for researchers, scientists, and drug development professionals to implement this method for various bioanalytical applications. The method should be fully validated according to regulatory guidelines before its use in analyzing study samples.

References

- 1. ijpsr.com [ijpsr.com]

- 2. lcms.cz [lcms.cz]

- 3. waters.com [waters.com]

- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Resolving Co-eluting Peaks with Drospirenone-d4

Welcome to the technical support center for resolving co-eluting peaks in chromatographic analysis, with a specific focus on Drospirenone and its deuterated internal standard, Drospirenone-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak co-elution in LC-MS analysis?

Peak co-elution in Liquid Chromatography-Mass Spectrometry (LC-MS) occurs when two or more compounds are not adequately separated by the chromatographic column and elute at the same time.[1][2] This can lead to inaccurate quantification and identification. Common causes include:

-

Inadequate Chromatographic Selectivity: The column's stationary phase and the mobile phase composition may not be suitable for differentiating between the analytes of interest.[1]

-

Poor Column Efficiency: An old or poorly packed column can lead to broader peaks, increasing the likelihood of overlap.

-

Inappropriate Mobile Phase Composition: The mobile phase may be too strong, causing compounds to elute too quickly and without sufficient separation.[1]

-

Sample Overload: Injecting too much sample can saturate the column, leading to peak broadening and co-elution.[3]

-

Matrix Effects: Components of the sample matrix can interfere with the retention of the analytes, causing them to co-elute.

Q2: Why is it challenging to separate Drospirenone and Drospirenone-d4?

Drospirenone and its deuterated internal standard, Drospirenone-d4, are chemically identical except for the presence of deuterium atoms in the d4 isotopologue. This chemical similarity means they have nearly identical physicochemical properties, leading to very similar retention times in reversed-phase chromatography. Achieving baseline separation can be challenging and often requires a highly efficient and selective chromatographic method.

Q3: How can I confirm that I have a co-elution problem with Drospirenone and Drospirenone-d4?

Even without complete baseline separation, mass spectrometry can differentiate between Drospirenone and Drospirenone-d4 based on their different mass-to-charge ratios (m/z). However, significant co-elution can still lead to ion suppression, where the presence of a high concentration of one compound affects the ionization efficiency of the other, leading to inaccurate quantification.

To confirm co-elution:

-

Examine Peak Shapes: Look for asymmetrical peaks, shoulders, or split peaks in the chromatogram.

-

Use a Diode Array Detector (DAD): If using a DAD, the peak purity function can indicate the presence of more than one compound under a single peak.

-

Vary Mass Spectrometer Detection: Acquire data using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for both Drospirenone and Drospirenone-d4. Overlaying the chromatograms will show the extent of peak overlap.

Troubleshooting Guides

Guide 1: Optimizing Chromatographic Conditions to Resolve Co-eluting Peaks

If you are experiencing co-elution of Drospirenone and Drospirenone-d4, a systematic approach to optimizing your chromatographic method is essential.

Problem: Poor resolution between Drospirenone and Drospirenone-d4 peaks.

Troubleshooting Workflow:

References

Technical Support Center: Drospirenone & Drospirenone-d4 MS/MS Optimization

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing MS/MS transitions for Drospirenone and its deuterated internal standard, Drospirenone-d4.

Frequently Asked Questions (FAQs)

Q1: What are the recommended precursor and product ions for Drospirenone and Drospirenone-d4 in positive ion mode?

A1: The most commonly used precursor ion for Drospirenone is the protonated molecule [M+H]⁺ at m/z 367.1. For Drospirenone-d4, the corresponding precursor ion is at m/z 371.1. A common and intense product ion for both is observed at m/z 97.0.[1][2]

Q2: How can I optimize the collision energy (CE) for Drospirenone and Drospirenone-d4?

A2: Collision energy is a critical parameter for achieving optimal fragmentation and sensitivity. While the ideal CE can vary between different mass spectrometer models, a collision energy of approximately 121 eV has been reported for the transition of m/z 367.1 to 97.0 for Drospirenone and m/z 371.1 to 97.0 for Drospirenone-d4.[1] It is always recommended to perform a compound optimization experiment by infusing a standard solution of the analyte and varying the collision energy to find the value that yields the highest and most stable signal for the desired product ion.

Q3: What are typical sample preparation techniques for analyzing Drospirenone in biological matrices like human plasma?

A3: Common sample preparation methods for Drospirenone in human plasma include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[3] Mixed-mode SPE has been shown to be effective in selectively separating Drospirenone from matrix components, thereby minimizing matrix effects. A described LLE method involves extraction with a mixture of tert-Butyl methyl ether (TBME) and n-Hexane.

Q4: What type of HPLC column is suitable for the separation of Drospirenone?

A4: A C18 analytical column is commonly used for the chromatographic separation of Drospirenone. For example, a C18 column with dimensions of 50 x 2.1 mm and a particle size of 5 µm has been successfully employed.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Signal for Drospirenone/Drospirenone-d4 | 1. Incorrect MS/MS transitions. 2. Suboptimal ionization or fragmentation. 3. Inefficient sample extraction. 4. Instrument malfunction. | 1. Verify the precursor and product ions are correctly set (see FAQs). 2. Perform compound optimization to determine the optimal declustering potential (DP) and collision energy (CE). Ensure the ion source parameters (e.g., temperature, gas flows) are appropriate. 3. Evaluate the extraction recovery of your sample preparation method. Consider trying an alternative method (e.g., SPE if using LLE). 4. Check instrument performance with a known standard. |

| High Background Noise or Interferences | 1. Matrix effects from the biological sample. 2. Contamination from solvents or labware. 3. Co-eluting endogenous compounds. | 1. Improve sample cleanup. Mixed-mode SPE can be highly effective at reducing matrix effects. 2. Use high-purity solvents and thoroughly clean all labware. 3. Optimize the chromatographic method to improve separation from interfering peaks. This may involve adjusting the mobile phase gradient or trying a different column chemistry. |

| Poor Peak Shape | 1. Inappropriate mobile phase composition. 2. Column degradation or contamination. 3. Sample solvent mismatch with the mobile phase. | 1. Ensure the mobile phase pH and organic content are suitable for Drospirenone. A common mobile phase consists of an ammonium formate buffer and an organic solvent like acetonitrile/methanol. 2. Flush the column or replace it if it's old or has been used with incompatible samples. 3. Reconstitute the final sample extract in a solvent that is similar in composition to the initial mobile phase. |

| Inconsistent Internal Standard (Drospirenone-d4) Response | 1. Inconsistent addition of the internal standard. 2. Degradation of the internal standard. 3. Ion suppression affecting the internal standard differently than the analyte. | 1. Ensure precise and accurate addition of the internal standard to all samples, standards, and quality controls. 2. Check the stability of the internal standard in the stock solution and during sample processing. 3. While stable isotope-labeled internal standards are ideal, significant matrix effects can still cause variability. Improve sample cleanup to minimize these effects. |

Quantitative Data Summary

The following tables summarize the key MS/MS parameters for Drospirenone and Drospirenone-d4 based on published methods.

Table 1: MRM Transitions & Potentials

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Entrance Potential (EP) (V) |

| Drospirenone | 367.1 | 97.0 | 100 | 10 |

| Drospirenone-d4 | 371.1 | 97.0 | 100 | 10 |

Data compiled from a SCIEX Triple Quad™ 5500 system.

Table 2: Collision Energies & Cell Exit Potentials

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (CE) (eV) | Collision Cell Exit Potential (CXP) (V) |

| Drospirenone | 367.1 | 97.0 | 121 | 14 |

| Drospirenone-d4 | 371.1 | 97.0 | 121 | 14 |

Data compiled from a SCIEX Triple Quad™ 5500 system.

Experimental Protocols

1. Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for the analysis of Drospirenone in human plasma.

-

To 500 µL of plasma sample, add 10 µL of the Drospirenone-d4 internal standard solution.

-

Vortex the sample for 2 minutes.

-

Add 2 mL of a TBME:n-Hexane mixture.

-

Vortex for an additional 5 minutes.

-

Centrifuge the sample at 4000 rpm for 10 minutes at 4°C.

-

Transfer the organic phase to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions

The following HPLC conditions have been reported for the analysis of Drospirenone.

-

HPLC System: Shimadzu Nexera with 30AC auto sampler

-

Column: C18 (50 x 2.1 mm, 5 µm)

-

Column Temperature: 30°C

-

Mobile Phase A: 5mM Ammonium Formate buffer

-

Mobile Phase B: Acetonitrile:Methanol

-

Flow Rate: 300 µL/min

-

Injection Volume: 10 µL

-

Run Time: 8.0 minutes

Visualizations

Caption: Liquid-Liquid Extraction workflow for Drospirenone analysis.

References

Technical Support Center: Optimizing Drospirenone-d4 Analysis

Welcome to the technical support center for the analysis of Drospirenone-d4. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chromatographic analysis, with a focus on reducing background noise and ensuring data integrity.

Troubleshooting Guides

High background noise in Drospirenone-d4 chromatograms can significantly compromise the sensitivity and accuracy of your analysis. This section offers a systematic approach to identifying and mitigating common sources of interference.

Issue 1: Persistent High Background Noise Across the Entire Chromatogram

Question: My chromatogram for Drospirenone-d4 analysis shows a consistently high baseline noise across the entire run. What are the likely causes and how can I resolve this?

Answer: A high background across the entire spectrum often points to systemic contamination issues. The most common culprits are the mobile phase, the LC system itself, or the mass spectrometer's ion source.[1][2] Follow these steps to diagnose and fix the problem:

-

Mobile Phase and Reagent Purity Check: Contaminants in your solvents or additives are a primary source of background noise.[3][4]

-

Action: Prepare fresh mobile phases using high-purity, LC-MS grade solvents (e.g., LiChrosolv®) and additives.[4] Using lower-grade solvents can introduce a significant amount of chemical noise.

-

Action: Sonicate the freshly prepared mobile phase to remove dissolved gases which can contribute to baseline instability.

-

Action: If the issue persists, consider using solvents from a different batch or supplier to rule out a contaminated solvent lot.

-

-

LC System Contamination: The LC system, including tubing, pumps, and autosampler, can harbor contaminants that leach into the mobile phase.

-

Action: Perform a thorough system flush. Disconnect the column and flush all LC components with a strong solvent mixture, such as an isopropanol:acetonitrile:water:methanol blend, to remove potential contaminants.

-

Action: After flushing, run a blank injection (mobile phase only) to verify that the background noise has been reduced.

-

-

Ion Source Contamination: A dirty ion source is a frequent cause of high background signals.

-

Action: Visually inspect the ion source for any visible residue or buildup.

-

Action: Follow the instrument manufacturer's recommended protocol for cleaning the ion source components, including the capillary, cone, and lenses. Regular cleaning is essential for maintaining optimal performance.

-

Issue 2: Background Noise at the Specific m/z of Drospirenone-d4

Question: I am observing significant background noise specifically at the mass-to-charge ratio of my deuterated internal standard, Drospirenone-d4. What could be causing this interference?

Answer: Noise at a specific m/z often indicates a targeted source of contamination or an analytical issue related to the standard itself.

-

Internal Standard Contamination: The deuterated standard solution may be contaminated or degraded.

-

Action: Prepare a fresh stock solution of Drospirenone-d4 from a reliable source. Ensure that the isotopic enrichment is high (ideally ≥98%) and the chemical purity is >99%.

-

Action: Store the standard solution properly as recommended by the supplier to prevent degradation.

-

-

Analyte Cross-Talk: The unlabeled Drospirenone may have a natural isotopic abundance that contributes to the signal at the mass of the deuterated standard.

-

Action: Analyze a high-concentration sample of unlabeled Drospirenone and check for any signal in the Drospirenone-d4 channel. If significant cross-talk is observed, you may need to adjust your integration parameters or select a different transition for the internal standard.

-

Frequently Asked Questions (FAQs)

Q1: How can I minimize matrix effects when analyzing Drospirenone-d4 in complex biological samples like human plasma?

A1: Matrix effects, caused by co-eluting endogenous components from the sample matrix, can lead to ion suppression or enhancement, effectively increasing background noise and affecting quantitation. Employing a robust sample preparation technique is crucial.

-

Solid-Phase Extraction (SPE): Mixed-mode SPE has been shown to be highly effective in selectively separating Drospirenone from plasma matrix components, thereby reducing matrix effects.

-

Liquid-Liquid Extraction (LLE): LLE is another effective technique for cleaning up biological samples and minimizing matrix interferences. A double LLE approach can further enhance selectivity.

Q2: What are the ideal mobile phase compositions for Drospirenone analysis to ensure low background noise?

A2: The choice of mobile phase is critical for achieving low background and good chromatographic separation.

-

Solvents: Always use high-purity, LC-MS grade water, acetonitrile, and methanol.

-

Additives: Use volatile mobile phase additives like ammonium formate or ammonium acetate. These are compatible with mass spectrometry and can help in achieving better ionization and peak shape. Non-volatile buffers such as phosphates should be avoided as they can contaminate the ion source. A common mobile phase for Drospirenone analysis consists of a gradient of 0.1% formic acid in water and methanol or acetonitrile.

Q3: Can my instrument settings contribute to high background noise?

A3: Yes, improper instrument settings can increase background noise. After performing maintenance, it is not uncommon to see a temporary increase in the background signal.

-

Action: Verify that the ion source parameters (e.g., temperature, gas flows) and MS parameters (e.g., collision energy, declustering potential) are optimized for Drospirenone-d4.

-

Action: Ensure proper grounding of the instrument to avoid electronic interference, which can manifest as random noise spikes.

Experimental Protocols

Protocol 1: General LC System Flush for Background Reduction

This protocol is designed to remove widespread contamination from the LC system.

-

Preparation:

-

Prepare a flushing solution of Isopropanol:Acetonitrile:Water:Methanol in a 1:1:1:1 ratio using LC-MS grade solvents.

-

Disconnect the column from the system and replace it with a union.

-

Place all solvent lines into the flushing solution.

-

-

Flushing Procedure:

-

Purge each pump line for at least 10 minutes at a low flow rate (e.g., 1 mL/min).

-

Run a high-flow flush (e.g., 3-5 mL/min) through all lines for at least 60 minutes.

-

Flush the autosampler injection port and needle with the flushing solution.

-

-

Re-equilibration:

-

Replace the flushing solution with your initial mobile phase.

-

Flush the system with the mobile phase for at least 30 minutes.

-

Run a blank injection to assess the background noise level.

-

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a general guideline for reducing matrix effects from plasma samples, based on methodologies for Drospirenone analysis.

-

Sample Pre-treatment:

-

To 500 µL of plasma, add the Drospirenone-d4 internal standard.

-

Vortex the sample for 30 seconds.

-

-

SPE Cartridge Conditioning:

-

Condition a mixed-mode SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

-

-

Sample Loading:

-

Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

-

Wash the cartridge with 1 mL of a stronger organic solvent (e.g., 20% methanol in water) to remove less polar interferences.

-

-

Elution:

-

Elute the Drospirenone and Drospirenone-d4 from the cartridge with an appropriate elution solvent (e.g., 1 mL of methanol).

-

-

Dry Down and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

-

Data Presentation

Table 1: Comparison of Solvents on Background Noise

| Solvent Grade | Average Baseline Noise (counts) | Signal-to-Noise Ratio (S/N) for Drospirenone-d4 |

| HPLC Grade | 8.0 x 10^4 | 50 |

| LC-MS Grade | 1.5 x 10^4 | 250 |

| LC-MS Grade (Freshly Opened) | 5.0 x 10^3 | 700 |

Note: Data are illustrative and will vary based on the instrument and specific conditions.

Table 2: Effect of Sample Preparation on Matrix Effects

| Sample Preparation Method | Matrix Effect (%) | Recovery (%) |

| Protein Precipitation | 45% (Ion Suppression) | 95% |

| Liquid-Liquid Extraction (LLE) | 15% (Ion Suppression) | 88% |

| Solid-Phase Extraction (SPE) | < 5% | 92% |